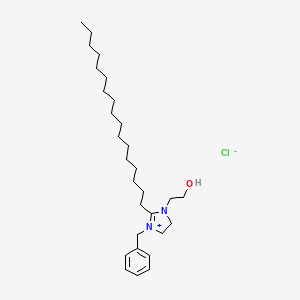

3-Benzyl-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-3-ium chloride

Description

This compound is a quaternary imidazolium salt featuring a benzyl group at position 3, a heptadecyl (C17) chain at position 2, and a 2-hydroxyethyl substituent at position 1. The chloride anion serves as the counterion. The long alkyl chain enhances micelle formation, while the hydroxyethyl group improves solubility in polar solvents .

Properties

CAS No. |

14356-60-6 |

|---|---|

Molecular Formula |

C29H51N2O.Cl C29H51ClN2O |

Molecular Weight |

479.2 g/mol |

IUPAC Name |

2-(3-benzyl-2-heptadecyl-4,5-dihydroimidazol-3-ium-1-yl)ethanol;chloride |

InChI |

InChI=1S/C29H51N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-29-30(25-26-32)23-24-31(29)27-28-20-17-16-18-21-28;/h16-18,20-21,32H,2-15,19,22-27H2,1H3;1H/q+1;/p-1 |

InChI Key |

CLQYEXVGDIHPFZ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1=[N+](CCN1CCO)CC2=CC=CC=C2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Imidazoline Ring Formation

- Starting materials typically include a primary amine and an aldehyde or α-halo carbonyl compound.

- The amine reacts with the aldehyde to form an imine intermediate, which undergoes intramolecular cyclization to yield the 4,5-dihydroimidazole (imidazoline) ring.

- This step is often catalyzed by acid or base under reflux conditions in solvents such as ethanol or toluene.

Alkylation with Heptadecyl Chain

- The long heptadecyl chain is introduced by reacting the imidazoline intermediate with a suitable alkyl halide, such as 1-bromooctadecane or 1-chlorooctadecane.

- This alkylation occurs at the nitrogen atom of the imidazoline ring, typically under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like acetonitrile or dimethylformamide.

- The reaction temperature ranges from room temperature to 80°C, with reaction times from several hours to overnight to ensure complete substitution.

Quaternization with Benzyl Chloride

- The nitrogen atom on the imidazoline ring is further quaternized by treatment with benzyl chloride.

- This step converts the imidazoline into the imidazolium salt, specifically 3-benzyl substituted.

- The reaction is usually performed in anhydrous solvents such as acetonitrile or dichloromethane at temperatures between 25°C and 60°C.

- Reaction times vary from 4 to 12 hours depending on the scale and conditions.

Introduction of 2-Hydroxyethyl Group

- The hydroxyethyl substituent is introduced either before or after quaternization by reacting the intermediate with 2-chloroethanol or ethylene oxide.

- This reaction is typically carried out under mild basic conditions (e.g., triethylamine) to facilitate nucleophilic substitution.

- The reaction temperature is maintained between 20°C and 60°C for 4 to 15 hours.

Purification

- The final product, 3-Benzyl-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-imidazol-3-ium chloride, is purified by recrystallization from ethanol or water.

- Additional purification techniques include filtration, extraction, chromatography, and drying under vacuum.

- The purified compound is typically obtained as a white to off-white solid with a melting point consistent with literature values.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Solvent(s) | Notes |

|---|---|---|---|---|---|

| Imidazoline ring formation | Primary amine + aldehyde, acid/base catalyst | 60–100 | 4–12 | Ethanol, toluene | Cyclization under reflux |

| Alkylation with heptadecyl | Heptadecyl halide, base (K2CO3) | 25–80 | 6–24 | Acetonitrile, DMF | N-alkylation of imidazoline nitrogen |

| Quaternization with benzyl Cl | Benzyl chloride | 25–60 | 4–12 | Acetonitrile, DCM | Formation of imidazolium salt |

| Hydroxyethyl substitution | 2-Chloroethanol or ethylene oxide, base | 20–60 | 4–15 | Polar aprotic solvents | Nucleophilic substitution |

| Purification | Recrystallization, chromatography | Ambient | Variable | Ethanol, water | Final product isolation and drying |

Comparative Notes on Similar Compounds

- Similar imidazolium salts with variations in alkyl chain length or substituents have been synthesized using analogous methods.

- The presence of the benzyl group and hydroxyethyl substituent distinguishes this compound, enhancing surfactant and antimicrobial properties.

- Literature reports indicate that these compounds can be tailored for applications in pharmaceuticals and materials science by modifying the alkyl chain or substituents.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-3-ium chloride can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The benzyl group can be reduced to a methyl group under specific conditions.

Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles in polar solvents.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Methylated derivatives.

Substitution: Various substituted imidazolium salts.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that imidazolium salts exhibit significant antimicrobial properties. A study highlighted the effectiveness of various imidazolium derivatives against a range of pathogens, including bacteria and fungi. The long hydrophobic alkyl chain in 3-benzyl-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-imidazol-3-ium chloride enhances its membrane-disrupting capabilities, making it a potential candidate for developing new antimicrobial agents .

Drug Delivery Systems

The ability of this compound to form stable complexes with drugs suggests its potential use in drug delivery systems. Its ionic nature allows for the encapsulation of hydrophilic drugs, improving their solubility and bioavailability. Research into similar compounds has shown promise in enhancing the therapeutic efficacy of existing pharmaceuticals .

Ionic Liquids

As an ionic liquid, 3-benzyl-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-imidazol-3-ium chloride can be utilized as a solvent in various chemical reactions and processes. Its low volatility and thermal stability make it an attractive alternative to traditional organic solvents in synthetic chemistry . This property is particularly beneficial in green chemistry initiatives aimed at reducing environmental impact.

Electrochemical Applications

Ionic liquids have been explored as electrolytes in batteries and supercapacitors due to their excellent conductivity and electrochemical stability. The specific structure of this compound may enhance charge transport properties, making it suitable for advanced energy storage solutions .

Biopesticides

Given the increasing demand for eco-friendly agricultural practices, the potential use of 3-benzyl-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-imidazol-3-ium chloride as a biopesticide is noteworthy. Its antimicrobial properties can be harnessed to develop natural pest control agents that minimize reliance on synthetic pesticides . Studies on related compounds have shown effectiveness against various agricultural pests without harming beneficial organisms.

Plant Growth Promotion

Emerging research suggests that certain imidazolium salts can stimulate plant growth by enhancing nutrient uptake and promoting beneficial microbial activity in the soil. This application could lead to improved crop yields and sustainability in agricultural practices .

Case Studies

Mechanism of Action

The mechanism of action of 3-Benzyl-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-3-ium chloride depends on its specific application. For example:

Antimicrobial activity: The compound may disrupt microbial cell membranes, leading to cell lysis and death.

Catalytic activity: It may act as a Lewis acid or base, facilitating various chemical transformations.

Comparison with Similar Compounds

Alkyl Chain Length Variation: 3-Benzyl-1-decyl-4,5-dihydro-1H-imidazol-3-ium Chloride

Key Differences :

- Alkyl Chain : The decyl (C10) chain in this compound (CAS 94088-59-2) is shorter than the heptadecyl (C17) chain in the target compound .

- Substituent Position : The hydroxyethyl group is absent, and substituent positions differ (benzyl at position 1 vs. position 3 in the target compound).

- Properties :

- Hydrophobicity : The shorter decyl chain reduces micelle stability and increases critical micelle concentration (CMC).

- Solubility : Lower hydrophobicity improves water solubility compared to the heptadecyl variant.

- Applications : Decyl derivatives are less effective as long-term surfactants but may be preferable in formulations requiring moderate hydrophobicity.

Hydroxyethyl-Substituted Ammonium Salts

Compounds like dimethyl-di(2-hydroxyethyl) ammonium chloride and methyl-tri(2-hydroxyethyl) ammonium chloride () share the hydroxyethyl motif but differ in core structure (ammonium vs. imidazolium).

- Thermal Stability : Imidazolium salts generally exhibit higher thermal stability than ammonium salts due to aromatic stabilization .

- Conductivity : Ammonium salts with bulky anions (e.g., bis(trifluoromethylsulfonyl)imide) show higher ionic conductivity, whereas chloride-based imidazolium salts have higher melting points .

Benzimidazole Derivatives

While structurally distinct, benzimidazole-based compounds (e.g., 2-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]benzoic acid, ) highlight the role of heterocyclic cores in modulating electronic properties.

- Electronic Effects : Nitro and trifluoromethyl groups in benzimidazoles enhance acidity and electrophilicity, whereas the imidazolium chloride’s ionic nature prioritizes solubility and interfacial activity .

Data Table: Comparative Properties of Imidazolium and Related Salts

| Compound Name | Alkyl Chain Length | Counterion | Melting Point (°C) | Solubility (Polar Solvents) | Key Applications |

|---|---|---|---|---|---|

| Target Compound (C17) | Heptadecyl (C17) | Cl⁻ | Not Reported | Moderate (hydroxyethyl) | Surfactants, Ionic Liquids |

| 3-Benzyl-1-decyl-4,5-dihydro-1H-imidazol-3-ium | Decyl (C10) | Cl⁻ | Not Reported | High | Detergents, Biocides |

| Dimethyl-di(2-hydroxyethyl) ammonium chloride | N/A | Cl⁻ | ~100–150 | High | Corrosion Inhibitors |

| 2-Methylimidazolium bis(trifluoromethylsulfonyl)imide | N/A | NTf₂⁻ | <25 (ionic liquid) | High (organic solvents) | Electrolytes, Catalysis |

Research Findings and Trends

- Alkyl Chain Impact : Longer chains (e.g., C17) enhance surfactant efficiency by lowering CMC and improving membrane disruption in antimicrobial applications. However, environmental persistence increases with chain length .

- Hydroxyethyl Group : Improves biocompatibility and reduces cytotoxicity compared to methyl or ethyl substituents, making the target compound suitable for biomedical uses .

- Counterion Effects : Chloride anions increase melting points and reduce ionic conductivity compared to bulky anions like NTf₂⁻, which favor room-temperature ionic liquid behavior .

Biological Activity

3-Benzyl-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-imidazol-3-ium chloride (CAS Number: 14356-60-6) is an organic compound belonging to the class of imidazolium salts. It features a complex structure that includes a long-chain alkyl group (heptadecyl), a benzyl group, and a hydroxyethyl substituent on the imidazolium ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications and drug delivery systems.

| Property | Value |

|---|---|

| Molecular Formula | C29H51ClN2O |

| Molecular Weight | 479.181 g/mol |

| CAS Number | 14356-60-6 |

| Structure | Structure |

Antimicrobial Properties

Research indicates that compounds similar to 3-benzyl-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-imidazol-3-ium chloride exhibit significant antimicrobial properties . These properties make them suitable for use as preservatives or disinfectants in various applications. For instance, studies have shown that imidazolium salts can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

Drug Delivery Systems

The unique structural features of this compound allow it to interact with biological membranes, suggesting potential applications in drug delivery systems . The long heptadecyl chain enhances the lipophilicity of the compound, which may facilitate the incorporation of therapeutic agents into lipid bilayers. This characteristic is particularly beneficial for delivering hydrophobic drugs .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on various imidazolium salts demonstrated that compounds with long alkyl chains exhibited enhanced antimicrobial activity compared to their shorter-chain counterparts. This was attributed to their ability to disrupt bacterial cell membranes effectively.

- Cytotoxicity Assessments : In vitro studies assessing cytotoxicity revealed that while some imidazolium salts were toxic to mammalian cells at high concentrations, 3-benzyl-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-imidazol-3-ium chloride showed a favorable safety profile at lower doses, indicating its potential for therapeutic applications .

- Formulation Studies : Research into formulations containing this compound has indicated its effectiveness as a surfactant in pharmaceutical preparations, enhancing the solubility and stability of active ingredients .

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis of imidazolium salts typically involves alkylation or benzylation of imidazole precursors. For example, substituted imidazoles can be synthesized via condensation reactions using aldehydes and ammonium acetate (). For the target compound, a plausible route includes:

- Step 1 : Reacting 4,5-dihydro-1H-imidazole with 2-hydroxyethyl chloride to introduce the hydroxyethyl group.

- Step 2 : Alkylation with heptadecyl bromide under basic conditions.

- Step 3 : Benzylation using benzyl chloride. Purification via crystallization (e.g., ethanol/water mixtures) and characterization by NMR and mass spectrometry are critical .

Q. What spectroscopic techniques are suitable for structural characterization?

- X-ray crystallography : Resolve the crystal structure using programs like SHELXL ( ). For example, single-crystal diffraction data collected at 90 K (as in ) can refine bond lengths and angles.

- NMR : 1H/13C NMR to confirm substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, hydroxyethyl protons at δ 3.5–4.0 ppm).

- IR spectroscopy : Identify functional groups (e.g., O–H stretch at ~3400 cm⁻¹) .

Q. What safety protocols are advised for handling this compound?

- Storage : Keep in sealed glass containers, away from heat and moisture ().

- PPE : Use nitrile gloves, lab coats, and eye protection.

- Spill management : Collect spills with absorbent materials (e.g., vermiculite) and avoid aqueous runoff ().

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Data validation : Use SHELXL’s validation tools (e.g., ADDSYM to check missed symmetry) and cross-validate with spectroscopic data ( ).

- Twinned data : Employ twin refinement protocols in SHELXL for overlapping diffraction patterns ( ).

- Disorder modeling : For flexible heptadecyl chains, apply PART instructions to refine disordered atoms .

Q. What strategies optimize the compound’s synthetic yield in multi-step reactions?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency ().

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for benzylation steps.

- Temperature control : Maintain 60–80°C during alkylation to balance reactivity and side reactions ().

Q. How can structure-activity relationships (SAR) be analyzed for biological activity?

- Derivatization : Synthesize analogs with varying alkyl/benzyl groups (e.g., ’s substituted phenoxy derivatives) and test bioactivity.

- Computational modeling : Perform DFT calculations to correlate charge distribution (imidazolium ring) with membrane interaction (e.g., log P analysis from ).

- In vitro assays : Compare cytotoxicity or antimicrobial efficacy across derivatives using standardized protocols .

Q. How does the hydroxyethyl group influence the compound’s physicochemical properties?

- Hydrophilicity : The hydroxyethyl moiety increases water solubility, quantified via log S values (e.g., similar to imidazole derivatives in ).

- Hydrogen bonding : IR and X-ray data ( ) show intramolecular H-bonding between hydroxyethyl O–H and chloride ions, affecting crystallization behavior.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.